4-[4-(Trifluoromethoxy)phenoxy]piperidine
Descripción
4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4) is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring, with a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₄F₃NO₂, with a molecular weight of 285.24 g/mol . This compound is structurally characterized by:
- A six-membered piperidine ring with a nitrogen atom.
- A phenoxy linker group connecting the piperidine and trifluoromethoxy-substituted phenyl ring.
Structure
2D Structure
Propiedades
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQOTFPZKNHYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583030 | |
| Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287952-67-4 | |
| Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287952-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with piperidine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-[4-(Trifluoromethoxy)phenoxy]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine typically involves multi-step organic reactions. These steps allow for the incorporation of the trifluoromethoxy group while maintaining the piperidine structure essential for biological activity. The compound has a molecular formula of C₁₂H₁₄F₃NO₂ and a molecular weight of approximately 261.25 g/mol .
Key Synthesis Steps:
- The initial step often involves the reaction of 4-(trifluoromethoxy)phenol with piperidine derivatives.
- Subsequent reactions may include reductive amination or nucleophilic substitutions to achieve the desired compound .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are critical in drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or modified therapeutic effects .
Neuropharmacology
The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to influence neurotransmitter pathways could be beneficial in developing treatments for conditions such as depression or anxiety disorders.
Antitubercular Activity
Notably, derivatives of this compound have been evaluated for their antitubercular properties. A related compound was identified as a promising candidate against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (MDR-TB). This highlights the potential of this compound in combating tuberculosis, particularly in patients who do not respond to conventional therapies .
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
- Study on Antitubercular Agents: A recent investigation focused on synthesizing new derivatives based on this compound, revealing that modifications to its structure could enhance its antitubercular activity while maintaining low toxicity profiles .
- Cytochrome P450 Interaction Studies: Research demonstrated that this compound's interaction with cytochrome P450 enzymes could lead to significant implications for drug-drug interactions in clinical settings, emphasizing the need for careful consideration during polypharmacy.
- Neuropharmacological Applications: Preliminary studies indicated that this compound could serve as a scaffold for developing new neuroactive drugs aimed at modulating various neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 4-[4-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Structural Analogues and Substitution Effects
Key structural variations among analogs include:
Substituent Position: 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride (CAS 28033-33-2): Trifluoromethyl group at the meta position of the phenyl ring. Molecular weight: 281.70 g/mol . 4-[2-(Trifluoromethoxy)phenoxy]piperidine (CAS 902836-49-1): Trifluoromethoxy group at the ortho position. Similarity score: 0.92 compared to the target compound .
Substituent Type: 4-(4-Trifluoromethylphenoxy)piperidine (CAS 28033-37-6): Replaces -OCF₃ with -CF₃. Exhibits slightly higher acaricidal activity (e.g., LC₅₀ = 12 ppm vs. 15 ppm for the target compound against P. citri) . 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (CAS N/A): Substitutes phenyl ring with a fluorobenzyl group. Molecular formula: C₁₂H₁₅ClFNO .
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituent Position/Type | Molecular Weight (g/mol) | Bioactivity (LC₅₀, ppm)* |
|---|---|---|---|---|
| 4-[4-(Trifluoromethoxy)phenoxy]piperidine | 287952-67-4 | Para-OCF₃ | 285.24 | 15 (P. citri) |
| 4-(4-Trifluoromethylphenoxy)piperidine | 28033-37-6 | Para-CF₃ | 269.24 | 12 (P. citri) |
| 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | 28033-33-2 | Meta-CF₃ | 281.70 | Not reported |
| 4-[2-(Trifluoromethoxy)phenoxy]piperidine | 902836-49-1 | Ortho-OCF₃ | 285.24 | No data |
Physicochemical and Commercial Comparison
- Solubility : Hydrochloride salts (e.g., CAS 28033-33-2) show improved water solubility compared to free bases .
- Purity and Availability: The target compound is available at 97% purity (Combi-Blocks, $171–2,229/gram) . Analogs like 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl are less commercially prevalent .
Actividad Biológica
4-[4-(Trifluoromethoxy)phenoxy]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, particularly focusing on its interactions with cytochrome P450 enzymes and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 297.70 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for membrane permeability and biological activity. The hydrochloride salt form of the compound increases its solubility in aqueous environments, facilitating various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the trifluoromethoxy group while maintaining the integrity of the piperidine structure. The general synthetic pathway includes:
- Formation of the Piperidine Ring : Starting from commercially available precursors.
- Substitution Reactions : Introducing the trifluoromethoxy and phenoxy groups through nucleophilic aromatic substitution reactions.
- Purification : Utilizing techniques such as chromatography to isolate the desired product .
Cytochrome P450 Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes are critical in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. This characteristic suggests that the compound could potentially increase the toxicity or alter the therapeutic effects of other medications due to altered metabolic profiles.
Neuropharmacological Potential
The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology. Its ability to influence neurotransmitter levels could be beneficial in treating neurological disorders or enhancing cognitive functions.
Anti-Tuberculosis Activity
Recent research has identified derivatives of this compound as candidates for anti-tuberculosis agents. A novel chemical entity derived from this compound class demonstrated efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This finding highlights the potential for developing new treatments for tuberculosis with improved safety profiles .
Structure-Activity Relationship (SAR)
A study focused on optimizing derivatives of this compound revealed that modifications to the outer phenyl ring significantly impacted anti-tuberculosis activity. Compounds with specific substitutions exhibited enhanced potency compared to simpler analogs, demonstrating the importance of structural modifications in developing effective therapeutics .
Comparative Analysis
The following table summarizes key compounds related to this compound, highlighting their similarities and unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-[4-Trifluoromethoxy)phenoxy]piperidine | 287952-67-4 | 0.98 | Lacks hydrochloride salt |
| 4-[3-(Trifluoromethoxy)phenoxy]piperidine | 459819-38-6 | 0.96 | Different position of trifluoromethoxy group |
| 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 950649-05-5 | 0.94 | Substituent position variation |
This table illustrates how variations in substituent positions can influence biological activities and pharmacological profiles, emphasizing the need for careful consideration during drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Trifluoromethoxy)phenoxy]piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine derivatives and activated aryl halides. For example, 4-chlorophenyl trifluoromethoxy precursors can react with piperidine under basic conditions (e.g., K₂CO₃ or NaOH in DMF) at 80–100°C for 12–24 hours . Key considerations:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous purification.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interphase reactivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .
- Data Table :
| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 4-Cl-C₆H₄-O-CF₃ | K₂CO₃ | DMF | 80 | 65 | 92 |
| 4-Br-C₆H₄-O-CF₃ | NaOH | DMSO | 100 | 72 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) shows a singlet at ~3.9–4.1 ppm (¹H) and ~120–125 ppm (¹³C). Piperidine protons appear as a multiplet at 1.5–2.5 ppm .
- IR : Strong C-F stretches at 1100–1250 cm⁻¹ and C-O-C vibrations at 950–1050 cm⁻¹ .
- MS : Molecular ion [M+H]⁺ at m/z 285.1 (C₁₂H₁₄F₃NO₂) with fragmentation patterns at m/z 168 (piperidine ring loss) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Solutions:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers. Example: (-)-trans isomers show higher 5-HT receptor binding affinity than (+)-cis forms .
- Metabolic Stability Assays : Compare hepatic microsome stability (human vs. rodent) to identify species-specific degradation pathways .
- Data Table :
| Derivative | Enantiomer | IC₅₀ (5-HT Receptor, nM) | Metabolic Half-Life (Human, min) |
|---|---|---|---|
| R-configuration | (-)-trans | 12 ± 2 | 45 |
| S-configuration | (+)-cis | 85 ± 10 | 22 |
Q. How can computational modeling predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₃: 4PIR). The trifluoromethoxy group’s electronegativity enhances π-π stacking with aromatic residues (e.g., Tyr234) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics: RMSD < 2 Å, hydrogen bond retention >70% .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | RMSD (Å) | Hydrogen Bonds |
|---|---|---|---|
| 5-HT₃ Receptor | -9.2 | 1.8 | 3 |
| σ₁ Receptor | -7.5 | 2.5 | 1 |
Mechanistic and Pharmacological Questions
Q. What is the role of the trifluoromethoxy group in modulating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Measurements : The -OCF₃ group increases lipophilicity (LogP = 2.8 vs. 1.5 for -OCH₃ analogs), enhancing BBB permeability .
- P-gp Efflux Assays : Caco-2 cell models show low efflux ratios (<2), indicating minimal P-glycoprotein-mediated exclusion .
Q. How do structural modifications (e.g., piperidine N-substitution) impact the compound’s selectivity for kinase vs. phosphatase targets?
- Methodological Answer :
- Kinase Profiling : Broad-panel screening (Eurofins) identifies off-target effects. N-methylation reduces phosphatase inhibition (IC₅₀ > 1 µM) but retains JNK3 kinase activity (IC₅₀ = 50 nM) .
- X-ray Crystallography : Co-crystal structures reveal steric clashes between N-substituents and phosphatase active sites .
Data Contradiction and Validation
Q. Why do some studies report conflicting cytotoxicity data for this compound in cancer cell lines?
- Methodological Answer : Variations in cell culture conditions (e.g., serum concentration, hypoxia) alter ROS-mediated cytotoxicity. Standardization steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
